molecular formula C15H11BrN2 B11925975 1-(4-bromophenyl)-5-phenyl-1H-pyrazole CAS No. 299162-81-5

1-(4-bromophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11925975
CAS No.: 299162-81-5
M. Wt: 299.16 g/mol
InChI Key: SZBAMIUHSDLVMP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a bromine atom on the phenyl ring at position 4 and a phenyl group at position 5 makes this compound unique

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-bromophenylhydrazine with benzoylacetone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(4-Bromophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the phenyl groups play crucial roles in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-5-phenyl-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. For example:

    1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-5-phenyl-1H-pyrazole: Contains a methyl group instead of bromine.

    1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole: Has a nitro group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

299162-81-5

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

1-(4-bromophenyl)-5-phenylpyrazole

InChI

InChI=1S/C15H11BrN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H

InChI Key

SZBAMIUHSDLVMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

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